REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:6]=[CH:7][C:8]([CH3:18])=[C:9]([NH:11]C(=O)C(F)(F)F)[CH:10]=1)(=[O:3])[CH3:2].C(=O)([O-])[O-].[Na+].[Na+].O>CO>[NH2:11][C:9]1[CH:10]=[C:5]([NH:4][C:1](=[O:3])[CH3:2])[CH:6]=[CH:7][C:8]=1[CH3:18] |f:1.2.3|
|
Name
|
|
Quantity
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2.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC=1C=CC(=C(C1)NC(C(F)(F)F)=O)C
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Name
|
|
Quantity
|
5.96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
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Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction was stirred at room temp for 12 h
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
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the aqueous layer was extracted three times with ethyl acetate
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
FILTRATION
|
Details
|
The solution was filtered
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Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The product was utilized without further purification
|
Reaction Time |
12 h |
Name
|
|
Type
|
|
Smiles
|
NC=1C=C(C=CC1C)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |